4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

Organic Synthesis Cross-Coupling Chemoselectivity

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole (CAS 1540654-67-8) is a 1,4,5-trisubstituted pyrazole with a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol. It belongs to a class of heterocyclic compounds widely used as versatile building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B13913582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C=NN2C)Br
InChIInChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3
InChIKeySCNQQTAKHCZLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole: Key Physicochemical and Structural Baseline for Procurement


4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole (CAS 1540654-67-8) is a 1,4,5-trisubstituted pyrazole with a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol . It belongs to a class of heterocyclic compounds widely used as versatile building blocks in medicinal chemistry and agrochemical research [1]. The molecule features a bromine atom at the 4-position, a methyl group at the 1-position, and a meta-tolyl group at the 5-position. This specific substitution pattern dictates its reactivity profile, particularly its utility in palladium-catalyzed cross-coupling reactions, distinguishing it from non-halogenated or differently halogenated analogs [2].

Why a Simple In-Class Pyrazole Cannot Substitute for 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole


Direct substitution of 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole with a simpler pyrazole or even a close regioisomer is not feasible due to the unique electronic and steric environment created by its tri-substitution pattern. The 4-bromo substituent is not merely a placeholder; it serves as a critical synthetic handle for selective, late-stage functionalization via cross-coupling, while the N1-methyl group prevents tautomerization that could lead to regioisomeric mixtures in N-unsubstituted pyrazoles [1]. Replacing the meta-tolyl group with a phenyl or para-tolyl group directly impacts the compound's lipophilicity and steric profile, which can alter its binding affinity and metabolic stability in biological systems, as demonstrated by differing logP values among tolyl isomers . These specific physicochemical and reactivity profiles mean that a generic replacement will not guarantee the same synthetic outcome or biological result.

Quantitative Evidence Guide for 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole Procurement


Suzuki-Miyaura Coupling: Superior Chemoselectivity of 4-Bromo vs. 4-Iodo Pyrazoles

In direct head-to-head comparisons, 4-bromopyrazole derivatives exhibit superior performance to 4-iodopyrazoles in Suzuki-Miyaura cross-coupling reactions due to a significantly reduced propensity for detrimental dehalogenation side reactions. This makes the brominated scaffold a more reliable and higher-yielding partner for C-C bond formation [1]. While a direct comparison between the 4-chloro and 4-bromo analogs was not quantified in this study, the bromine atom provides a balance of reactivity and stability that is often preferred over both the less reactive chloro and the more labile iodo substituents.

Organic Synthesis Cross-Coupling Chemoselectivity

Regioselective C-H Arylation on 4-Bromo Scaffolds Without C-Br Cleavage

A key advantage of the 4-bromo-1-methyl-5-aryl-1H-pyrazole scaffold is its ability to undergo palladium-catalyzed direct arylation at the C-5 position while preserving the C-4 bromine atom. This chemoselectivity is maintained for both 4-bromo and 4-iodo derivatives, but the 4-bromo compound is a more practical choice due to the lower cost and greater stability of brominated precursors compared to iodinated ones. This allows for an orthogonal, sequential functionalization strategy not possible with non-halogenated or fully substituted analogs [1].

C-H Activation Synthetic Methodology Chemoselectivity

Lipophilicity Modulation: Differentiating m-Tolyl from p-Tolyl Isomers

The substitution pattern on the 5-aryl ring provides a direct means to tune lipophilicity. Computational and database-derived logP values indicate that the meta-tolyl isomer (target compound) is more polar than its para-tolyl counterpart. According to Chemsrc, the phenyl analog 4-bromo-1-methyl-5-phenyl-1H-pyrazole has a logP of 2.85, while qualitative comparisons from supplier descriptions note a reduction in lipophilicity for the m-tolyl analog . This difference can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in a drug discovery campaign.

Medicinal Chemistry Physicochemical Properties logP

Thermal Stability and Purity for Reliable Scale-Up

For procurement and process scale-up, the physical form and purity of the compound are critical. The 4-bromo-1-methyl-5-(m-tolyl)-1H-pyrazole is typically an off-white solid with a purity of 95%+ (HPLC). This is comparable to the closely related 4-bromo-3-methyl-5-phenyl-1H-pyrazole, which is sold by Sigma-Aldrich with an assay of 97% and a defined melting point of 87-92 °C . The solid-state nature and high purity of these compounds facilitate accurate weighing, storage, and use in parallel synthesis, offering an advantage over low-melting or liquid analogs that are harder to handle precisely.

Process Chemistry Stability Purity

Validated Application Scenarios for 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

The compound's structure, containing a 4-bromo handle and a biaryl-like pyrazole-tolyl motif, makes it an ideal starting material for generating focused libraries of kinase inhibitors. The bromine atom is strategically positioned for a late-stage Suzuki diversification, a strategy highlighted in SAR studies for modulating selectivity and potency against targets like B-Raf . The m-tolyl group offers a specific steric and electronic profile that can be leveraged to occupy a hydrophobic pocket differently than a phenyl or p-tolyl analog.

Agrochemical Discovery: Intermediate for Fungicidal Pyrazoles

Pyrazole derivatives are a privileged scaffold in modern fungicides. The ability to selectively functionalize this compound at both the 4- and 5-positions, as demonstrated by the chemoselective C-H arylation methodology [1], provides a rapid entry to the highly substituted pyrazoles commonly found in carboxamide fungicides. The m-tolyl group itself is a frequent substructure in commercial agrochemicals.

Organic Methodology: Precursor for Chemoselective Sequential Functionalization

For synthetic chemistry groups developing novel methodologies, this compound serves as a benchmark substrate. Its proven ability to undergo direct C-H arylation at C-5 without interfering with the C-4 bromine atom [1] makes it a model system for developing orthogonal functionalization strategies. This single building block can be converted to a fully substituted 4,5-diaryl pyrazole in just two chemical steps.

Chemical Biology: Photoaffinity Labeling Probes

The bromine atom offers a potential pathway for tritium labeling or further conversion to a photoreactive group (e.g., an azide). The specific substitution pattern can be used to design probes that mimic the binding of known bioactive pyrazoles, allowing for target identification studies. The differential lipophilicity of the m-tolyl versus p-tolyl isomer is a key design parameter to minimize non-specific protein binding.

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